molecular formula C28H50O13S B8104386 m-PEG11-Tos

m-PEG11-Tos

Cat. No.: B8104386
M. Wt: 626.8 g/mol
InChI Key: PMVRKGLJXOGXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG11-Tos: is a polyethylene glycol derivative containing a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tosyl group is a good leaving group for nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-PEG11-Tos is synthesized by reacting polyethylene glycol monomethyl ether with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Scientific Research Applications

Chemistry: m-PEG11-Tos is used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras). It facilitates the attachment of different functional groups to the polyethylene glycol backbone .

Biology and Medicine: In biological and medical research, this compound is used to modify biomolecules, enhancing their solubility and stability. It is also used in drug delivery systems to improve the pharmacokinetics of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in various chemical processes .

Mechanism of Action

m-PEG11-Tos exerts its effects primarily through nucleophilic substitution reactions. The tosyl group acts as a leaving group, allowing nucleophiles to attach to the polyethylene glycol backbone. This modification can alter the solubility, stability, and reactivity of the resulting compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications requiring precise control over molecular properties .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O13S/c1-27-3-5-28(6-4-27)42(29,30)41-26-25-40-24-23-39-22-21-38-20-19-37-18-17-36-16-15-35-14-13-34-12-11-33-10-9-32-8-7-31-2/h3-6H,7-26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVRKGLJXOGXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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